molecular formula C8H9ClF3NO B13424382 p-Trifluoromethoxybenzylamine hydrochloride CAS No. 403841-98-5

p-Trifluoromethoxybenzylamine hydrochloride

Cat. No.: B13424382
CAS No.: 403841-98-5
M. Wt: 227.61 g/mol
InChI Key: DERYYHHWASWUQK-UHFFFAOYSA-N
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Description

p-Trifluoromethoxybenzylamine hydrochloride (CAS#: 403841-98-5), also known as 4-trifluoromethoxybenzylamine HCl, is a benzylamine derivative characterized by a para-trifluoromethoxy (-OCF₃) substituent on the aromatic ring. Its molecular structure imparts distinct physicochemical properties, including a polar surface area (PSA) of 35.25 Ų and a calculated octanol-water partition coefficient (LogP) of 3.546, suggesting moderate hydrophobicity . The compound is classified under HS Code 2922199090, indicating its use as an amino-alcohol derivative in pharmaceutical intermediates or fine chemicals .

Properties

CAS No.

403841-98-5

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H

InChI Key

DERYYHHWASWUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Trifluoromethoxybenzylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-trifluoromethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-trifluoromethoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Trifluoromethoxybenzylamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding benzylamine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: p-Trifluoromethoxybenzylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for various biological studies.

Medicine:

    Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of p-Trifluoromethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a. (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS#: 2155856-59-8)

This compound shares a benzylamine backbone with p-trifluoromethoxybenzylamine HCl but differs in substituent positions and identity. The meta-bromo and meta-trifluoromethyl groups introduce steric bulk and electronic effects distinct from the para-trifluoromethoxy group in the target compound. The molecular weight (290.51 g/mol) is higher due to bromine substitution, which may influence solubility and reactivity in synthetic pathways .

b. Phenothiazine Derivatives (e.g., Trifluoperazine, Chlorpromazine)

Phenothiazines like trifluoperazine (CAS#: T8516) and chlorpromazine (CAS#: C8138) feature a tricyclic phenothiazine core with trifluoromethyl or chloro substituents. Unlike p-trifluoromethoxybenzylamine HCl, these compounds are tertiary amines with piperazine side chains, contributing to their antipsychotic activity via dopamine receptor antagonism. The trifluoromethyl group in trifluoperazine enhances lipophilicity (LogP ~4.2), compared to the lower LogP of p-trifluoromethoxybenzylamine HCl (3.546), suggesting differences in blood-brain barrier penetration .

Physicochemical Properties

Property p-Trifluoromethoxybenzylamine HCl (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine HCl Trifluoperazine Dihydrochloride
Molecular Weight ~215.6 (calculated) 290.51 480.41
LogP 3.546 Not reported ~4.2 (estimated)
PSA (Ų) 35.25 Not reported 41.1
Key Substituent Para-OCF₃ Meta-Br, Meta-CF₃ Piperazine-CF₃
Applications Pharmaceutical intermediate Synthetic intermediate Antipsychotic agent

Notes:

  • The para-OCF₃ group in p-trifluoromethoxybenzylamine HCl offers balanced electronic effects (electron-withdrawing) without excessive steric hindrance, favoring nucleophilic reactions in synthesis .
  • Phenothiazines’ larger PSA and molecular weight correlate with their CNS activity but may reduce synthetic versatility compared to simpler benzylamines .

Pharmacological and Application Differences

  • Synthetic Utility: p-Trifluoromethoxybenzylamine HCl is primarily used as a building block in medicinal chemistry, whereas phenothiazines like chlorpromazine are end-stage therapeutics. The former’s simpler structure allows modular functionalization, as seen in phosphazene-based syntheses (e.g., dispirophosphazenes in ) .
  • Regulatory and Commercial Aspects: The HS code classification of p-trifluoromethoxybenzylamine HCl (2922199090) places it under a general category for amino-alcohols, contrasting with phenothiazines’ specific therapeutic classifications (e.g., psychotropic agents) .

Q & A

Q. What are the standard synthetic routes for preparing p-trifluoromethoxybenzylamine hydrochloride, and what are the critical reaction parameters?

A common method involves coupling p-trifluoromethoxybenzylamine with hydrochloric acid under controlled conditions. Key parameters include:

  • Temperature : Reactions are typically conducted at 0°C to prevent side reactions (e.g., hydrolysis of acyl chlorides) .
  • Solvent : Dichloromethane (CH₂Cl₂) is often used due to its inertness and ability to dissolve aromatic intermediates .
  • Base : Potassium carbonate (K₂CO₃) neutralizes HCl generated during the reaction, ensuring efficient coupling .
  • Purification : Rotary evaporation followed by vacuum drying at 70°C yields high-purity products (~89% yield) .

Q. How can researchers validate the purity of synthesized this compound?

Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key validation parameters include:

  • Accuracy : Compare retention times and peak areas against certified reference standards .
  • Precision : Perform triplicate injections to assess reproducibility (<2% RSD) .
  • Linearity : Calibrate using a 5-point curve (e.g., 0.1–10 µg/mL) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like acyl chlorides (corrosive) and dichloromethane (carcinogenic) .
  • Ventilation : Use fume hoods to manage volatile solvents.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., triethylamine) to reduce side reactions .
  • Solvent Optimization : Compare CH₂Cl₂ with THF or acetonitrile for solubility and reaction efficiency .
  • Time-Temperature Profiling : Use in-situ monitoring (e.g., TLC or NMR) to identify ideal reaction duration and minimize degradation .

Q. What advanced analytical techniques resolve structural ambiguities in p-trifluoromethoxybenzylamine derivatives?

  • X-ray Crystallography : Determine crystal structure to confirm regiochemistry and hydrogen bonding patterns .
  • NMR Spectroscopy : Use ¹⁹F-NMR to verify trifluoromethoxy group integrity and ¹H-NMR for amine proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Method Standardization : Replicate solubility tests in controlled solvents (e.g., water, ethanol, DMSO) at 25°C .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess how crystallinity affects solubility .
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .
  • Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation .
  • Inert Atmosphere : Store under argon in amber vials to prevent oxidation .

Q. How can computational methods aid in designing derivatives of this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • Molecular Docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis .

Methodological Guidance

  • Contradiction Resolution : If synthetic yields vary between studies, verify stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and humidity control .
  • Scale-Up Challenges : For multi-gram synthesis, optimize heat dissipation and solvent volume to maintain reaction efficiency .
  • Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .

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